molecular formula C8H16N2O B12789446 Ethyl 1-piperidinecarboximidoate CAS No. 86660-00-6

Ethyl 1-piperidinecarboximidoate

Cat. No.: B12789446
CAS No.: 86660-00-6
M. Wt: 156.23 g/mol
InChI Key: FFCFTYZBHRAEAA-UHFFFAOYSA-N
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Description

Ethyl 1-piperidinecarboximidoate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-piperidinecarboximidoate typically involves the reaction of piperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The general reaction scheme is as follows:

  • Piperidine is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then isolated by extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-piperidinecarboximidoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-piperidinecarboximidoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-piperidinecarboximidoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 1-piperidinecarboximidoate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, used as a building block in organic synthesis.

    Piperidinecarboxylate: Another derivative with similar applications but different chemical properties.

    Piperidinecarboxamide: Known for its use in pharmaceuticals and agrochemicals.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules, and ongoing research continues to uncover new applications and mechanisms of action.

Properties

CAS No.

86660-00-6

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

ethyl piperidine-1-carboximidate

InChI

InChI=1S/C8H16N2O/c1-2-11-8(9)10-6-4-3-5-7-10/h9H,2-7H2,1H3

InChI Key

FFCFTYZBHRAEAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)N1CCCCC1

Origin of Product

United States

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